Cas no 1807267-73-7 (Methyl 2-chloro-6-cyano-3-formylbenzoate)

Methyl 2-chloro-6-cyano-3-formylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-6-cyano-3-formylbenzoate
-
- インチ: 1S/C10H6ClNO3/c1-15-10(14)8-6(4-12)2-3-7(5-13)9(8)11/h2-3,5H,1H3
- InChIKey: WUQABQLQLJFSBW-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=CC=C(C#N)C=1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 309
- XLogP3: 1.6
- トポロジー分子極性表面積: 67.2
Methyl 2-chloro-6-cyano-3-formylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015010028-1g |
Methyl 2-chloro-6-cyano-3-formylbenzoate |
1807267-73-7 | 97% | 1g |
1,475.10 USD | 2021-05-31 |
Methyl 2-chloro-6-cyano-3-formylbenzoate 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
Methyl 2-chloro-6-cyano-3-formylbenzoateに関する追加情報
Methyl 2-chloro-6-cyano-3-formylbenzoate (CAS No. 1807267-73-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-chloro-6-cyano-3-formylbenzoate (CAS No. 1807267-73-7) is a highly versatile and significant compound in the field of pharmaceutical chemistry. Its unique structural features, characterized by the presence of a chloro, cyano, and formyl substituent on a benzoate backbone, make it an invaluable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention in recent years due to its role in developing novel therapeutic agents that target a range of diseases, including cancer, inflammation, and infectious disorders.
The Methyl 2-chloro-6-cyano-3-formylbenzoate molecule exhibits remarkable reactivity, which is harnessed in multiple synthetic pathways. The formyl group serves as a key functional handle for condensation reactions, enabling the formation of Schiff bases and other heterocyclic structures. Additionally, the cyano group can undergo reduction to an amine or participate in nucleophilic additions, further expanding its synthetic utility. The chloro substituent on the aromatic ring enhances electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups such as amines or alcohols.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzymes involved in cancer progression. The Methyl 2-chloro-6-cyano-3-formylbenzoate intermediate has been employed in the synthesis of kinase inhibitors due to its ability to form stable complexes with biological targets. For instance, studies have demonstrated its use in constructing benzofuran derivatives that exhibit potent inhibitory activity against tyrosine kinases. These derivatives have shown promise in preclinical studies, highlighting the potential of this compound as a building block for next-generation anticancer agents.
Beyond oncology, the Methyl 2-chloro-6-cyano-3-formylbenzoate intermediate has found applications in the development of anti-inflammatory agents. Researchers have leveraged its structural motifs to design molecules that modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The formyl group’s ability to engage in Schiff base formation has been particularly useful in generating hybrid compounds that combine the pharmacological properties of multiple scaffolds. Such hybrid molecules often exhibit enhanced efficacy and reduced toxicity compared to traditional monomeric drugs.
The compound’s versatility also extends to antimicrobial applications. The presence of both electron-withdrawing (chloro and cyano) and electron-donating (formyl) groups on the aromatic ring imparts unique physicochemical properties that can be exploited in antimicrobial drug design. Recent studies have shown that derivatives of Methyl 2-chloro-6-cyano-3-formylbenzoate exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. This has spurred interest in exploring its potential as a precursor for novel antibiotics capable of overcoming multidrug resistance.
The synthesis of complex pharmaceuticals often requires multi-step organic transformations, and the Methyl 2-chloro-6-cyano-3-formylbenzoate intermediate plays a pivotal role in these processes. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to introduce various functional groups at specific positions on the benzoate core. These techniques allow for precise control over molecular architecture, which is crucial for achieving high binding affinity and selectivity in drug candidates. Additionally, flow chemistry approaches have been utilized to streamline the synthesis of derivatives of this compound, improving yield and scalability.
The growing demand for personalized medicine has also influenced the use of Methyl 2-chloro-6-cyano-3-formylbenzoate in medicinal chemistry research. By incorporating variable substituents into its structure, chemists can generate libraries of compounds with tailored pharmacological profiles. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the discovery process by enabling rapid evaluation of large compound collections. This combinatorial approach has led to the identification of several lead compounds derived from this intermediate that are currently undergoing further optimization.
In conclusion, Methyl 2-chloro-6-cyano-3-formylbenzoate (CAS No. 1807267-73-7) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes and reactivity make it indispensable for developing innovative therapeutic agents across various therapeutic areas. As research continues to uncover new synthetic applications and pharmacological potentials, this compound is poised to remain at the forefront of medicinal chemistry innovation.
1807267-73-7 (Methyl 2-chloro-6-cyano-3-formylbenzoate) Related Products
- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 66754-13-0(D-Trimannuronic acid)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)




